2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol 2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol
Brand Name: Vulcanchem
CAS No.: 14341-93-6
VCID: VC20977319
InChI: InChI=1S/C18H20O2/c19-13-5-12-18(20)16-8-3-1-6-14(16)10-11-15-7-2-4-9-17(15)18/h1-4,6-9,19-20H,5,10-13H2
SMILES: C1CC2=CC=CC=C2C(C3=CC=CC=C31)(CCCO)O
Molecular Formula: C18H20O2
Molecular Weight: 268.3 g/mol

2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol

CAS No.: 14341-93-6

Cat. No.: VC20977319

Molecular Formula: C18H20O2

Molecular Weight: 268.3 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol - 14341-93-6

Specification

CAS No. 14341-93-6
Molecular Formula C18H20O2
Molecular Weight 268.3 g/mol
IUPAC Name 2-(3-hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol
Standard InChI InChI=1S/C18H20O2/c19-13-5-12-18(20)16-8-3-1-6-14(16)10-11-15-7-2-4-9-17(15)18/h1-4,6-9,19-20H,5,10-13H2
Standard InChI Key ZRCRBSRSGFWJBJ-UHFFFAOYSA-N
SMILES C1CC2=CC=CC=C2C(C3=CC=CC=C31)(CCCO)O
Canonical SMILES C1CC2=CC=CC=C2C(C3=CC=CC=C31)(CCCO)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator